N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt
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Overview
Description
N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt is a caged, photolabile nitric oxide donor. This compound is particularly useful for delivering nitric oxide into intracellular compartments on a microsecond time scale without any cytotoxic effects . It is widely used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt typically involves the reaction of p-phenylenediamine with nitrosating agents under controlled conditions. The process includes the following steps:
- p-Phenylenediamine is reacted with nitrosating agents such as sodium nitrite in an acidic medium to form N,N-dinitroso-p-phenylenediamine.
Carboxymethylation: The dinitroso compound is then reacted with chloroacetic acid under basic conditions to introduce carboxymethyl groups, resulting in N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine.
Disodium Salt Formation: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of nitrogen.
Reduction: Reduction reactions can convert the nitroso groups to amines.
Substitution: The carboxymethyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the carboxymethyl groups under basic conditions.
Major Products Formed
Oxidation: Products include various nitrogen oxides.
Reduction: Products include N,N-dicarboxymethyl-p-phenylenediamine.
Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.
Biology: Employed in cellular studies to deliver nitric oxide and study its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide plays a role, such as cardiovascular diseases.
Industry: Utilized in the development of nitric oxide-releasing materials and coatings.
Mechanism of Action
The mechanism of action of N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt involves the photolytic release of nitric oxide. Upon exposure to light, the compound undergoes a photochemical reaction that releases nitric oxide. This nitric oxide can then interact with various molecular targets and pathways, including:
Activation of guanylate cyclase: Leading to increased levels of cyclic GMP.
Modulation of protein function: Through S-nitrosylation of cysteine residues.
Regulation of gene expression: By influencing transcription factors.
Comparison with Similar Compounds
N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt is unique due to its photolabile nature and ability to release nitric oxide rapidly. Similar compounds include:
S-Nitrosoglutathione: Another nitric oxide donor but with different release kinetics.
Diethylamine NONOate: A nitric oxide donor with a different mechanism of release.
S-Nitroso-N-acetylpenicillamine: A nitric oxide donor used in various biological studies.
These compounds differ in their stability, release rates, and specific applications, making this compound a valuable tool in research where rapid and controlled nitric oxide release is required.
Properties
IUPAC Name |
disodium;2-[4-[carboxylatomethyl(nitroso)amino]-N-nitrosoanilino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O6.2Na/c15-9(16)5-13(11-19)7-1-2-8(4-3-7)14(12-20)6-10(17)18;;/h1-4H,5-6H2,(H,15,16)(H,17,18);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYKCFBRQYPBQO-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CC(=O)[O-])N=O)N(CC(=O)[O-])N=O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4Na2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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